molecular formula C6H5Cl2N3 B578171 6-Chloroimidazo[1,2-b]pyridazine hydrochloride CAS No. 13493-79-3

6-Chloroimidazo[1,2-b]pyridazine hydrochloride

Cat. No.: B578171
CAS No.: 13493-79-3
M. Wt: 190.027
InChI Key: BSHQWSFYUQCQMB-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-b]pyridazine hydrochloride is a chemical compound with the molecular formula C6H5Cl2N3. It is a fused bicyclic heterocycle that contains both imidazole and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[1,2-b]pyridazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridazine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,2-b]pyridazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,2-b]pyridazine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloroimidazo[1,2-b]pyridazine hydrochloride is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications .

Properties

IUPAC Name

6-chloroimidazo[1,2-b]pyridazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3.ClH/c7-5-1-2-6-8-3-4-10(6)9-5;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHQWSFYUQCQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657078
Record name 6-Chloroimidazo[1,2-b]pyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13493-79-3
Record name 6-Chloroimidazo[1,2-b]pyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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